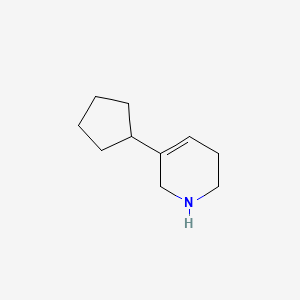

5-Cyclopentyl-1,2,3,6-tetrahydropyridine

Description

Properties

Molecular Formula |

C10H17N |

|---|---|

Molecular Weight |

151.25 g/mol |

IUPAC Name |

5-cyclopentyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C10H17N/c1-2-5-9(4-1)10-6-3-7-11-8-10/h6,9,11H,1-5,7-8H2 |

InChI Key |

JWAOBDCSVBHGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=CCCNC2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine and Its Analogues

Direct Synthesis Strategies for Substituted 1,2,3,6-Tetrahydropyridines

Direct synthetic methods for constructing the 1,2,3,6-tetrahydropyridine (B147620) core are broadly categorized into multicomponent reactions (MCRs) and cyclization reactions. These approaches offer convergent and efficient pathways to complex molecular architectures from readily available starting materials.

Multicomponent Reaction (MCR) Approaches to the 1,2,3,6-Tetrahydropyridine Core

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, have emerged as a powerful tool for generating molecular diversity. nih.govtcichemicals.com These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly assemble complex heterocyclic libraries. nih.govresearchgate.net One of the most common MCRs for synthesizing 1,2,3,6-tetrahydropyridine derivatives involves the one-pot condensation of aldehydes, amines, and β-ketoesters. ufms.brresearchgate.net

The efficiency and selectivity of MCRs for tetrahydropyridine (B1245486) synthesis are often significantly enhanced by the use of catalysts. ufms.br Both Lewis acids and Brønsted acids, as well as organocatalysts, have been successfully employed to promote these transformations, often leading to improved yields and shorter reaction times. ufms.brufms.br

Lewis Acids: A variety of Lewis acid catalysts are effective in promoting the one-pot synthesis of tetrahydropyridines. ufms.br For instance, Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used to catalyze the four-component reaction between a primary amine, a β-ketoester, an α,β-unsaturated aldehyde, and an alcohol. eresearchco.com Other effective Lewis acids include InCl₃, Bi(NO₃)₃·5H₂O, and ZrOCl₂·8H₂O. researchgate.net These catalysts typically function by activating the carbonyl or imine components, thereby facilitating the key bond-forming steps. ufms.br

Brønsted Acids and Organocatalysts: Simple organic acids like maleic acid have proven to be effective catalysts in five-component reactions to yield 1,2,5,6-tetrahydropyridine-3-carboxylate derivatives. ufms.br Organocatalysts, such as L-proline/TFA, have also been utilized. researchgate.net A notable example is the use of a quinine-derived squaramide, which at a low loading of just 0.5 mol%, efficiently catalyzes a triple-domino Michael/aza-Henry/cyclization reaction to produce highly functionalized tetrahydropyridines with excellent enantioselectivity. acs.orgnih.gov This highlights the power of organocatalysis in establishing multiple stereocenters in a single, highly controlled operation. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Lewis Acid | Cerium (IV) ammonium nitrate (CAN) | Four-component reaction | Efficient for synthesizing 6-alkoxy-1,4,5,6-tetrahydropyridines. | eresearchco.com |

| Lewis Acid | BF₃·SiO₂ | One-pot multicomponent reaction | Reusable, efficient, convenient work-up. | researchgate.net |

| Brønsted Acid | Maleic Acid | One-pot five-component reaction | Promising results in the synthesis of tetrahydropyridine-3-carboxylates. | ufms.br |

| Organocatalyst | Quinine-derived squaramide | Triple-domino Michael/aza-Henry/cyclization | Low catalyst loading, high yields, excellent enantioselectivity. | acs.orgnih.gov |

| Organocatalyst | L-proline/TFA | Multicomponent reaction | Effective for reactions involving aryl aldehydes, amines, and β-ketoesters. | researchgate.net |

The success of MCRs in generating diverse tetrahydropyridine libraries depends on the compatibility and reactivity of the various starting materials. The scope of aldehydes, amines, and nucleophiles has been extensively studied.

In a domino Michael/aza-Henry/cyclization sequence, a range of β-nitroolefins bearing different substituents on the aryl ring, including heteroaromatic rings, are well-tolerated, providing the corresponding tetrahydropyridines in good to excellent yields (69-91%) and with high enantioselectivities. nih.gov Even aliphatic nitroalkenes can participate, albeit sometimes in lower yields. acs.orgnih.gov The 1,3-dicarbonyl component can also be varied, with both β-ketoesters and diketones proving to be suitable substrates. acs.org

The choice of imine component is critical. acs.org For instance, while N-tosylimines may fail to produce any product, N-(p-methoxybenzyl) and N-methylimines can yield the desired tetrahydropyridine. acs.org The reaction scope also extends to imines bearing heterocyclic substituents (e.g., 2-furanyl) and synthetically useful functional groups like alkynes. acs.org However, sterically hindered imines, such as those with ortho- or meta-substituents, may not react. acs.org

| Reactant Type | Tolerated Substituents/Variations | Limitations/Poorly Performing Substrates | Reference |

|---|---|---|---|

| β-Nitroolefins | Aryl (various substituents), heteroaromatic (e.g., thiophene), aliphatic (e.g., cyclohexyl) | Aliphatic variants may result in lower yields. | acs.orgnih.gov |

| 1,3-Dicarbonyl Compounds | β-Ketoesters (e.g., ethyl 2-methyl-3-oxobutanoate), diketones (e.g., 1-phenylbutane-1,3-dione) | Generally broad scope. | acs.org |

| Aldimines | N-methyl, N-(p-methoxybenzyl), para-substituted aryl, heterocyclic (e.g., furanyl), alkyne-bearing | N-tosyl, ortho- and meta-substituted aryl groups on the imine. | acs.org |

Cyclization Reactions for 1,2,3,6-Tetrahydropyridine Ring Formation

Cyclization reactions, which involve the formation of the heterocyclic ring from a pre-formed acyclic precursor, represent a cornerstone in the synthesis of 1,2,3,6-tetrahydropyridines. These strategies can be broadly classified as either intramolecular or intermolecular.

Intramolecular cyclization involves a single molecule containing all the necessary atoms for ring formation. A powerful and widely used method in this category is Ring-Closing Metathesis (RCM). wikipedia.org RCM utilizes a metal catalyst (typically ruthenium-based) to form a cycloalkene from a diene via the intramolecular metathesis of two terminal alkene groups, with volatile ethylene (B1197577) as the only byproduct. wikipedia.org This reaction is highly versatile, enabling the synthesis of 5- to 7-membered rings and even large macrocycles, and it tolerates a wide range of functional groups. wikipedia.orgdrughunter.com

The synthesis of tetrahydropyridine scaffolds can be achieved via RCM of a suitable amino-diene precursor. ufms.br This strategy offers a direct route to the unsaturated heterocyclic core, which can be a valuable intermediate for further functionalization. The choice of catalyst and reaction conditions is crucial for achieving high yields and can influence the stereoselectivity of the resulting double bond. drughunter.com

Intermolecular cycloadditions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are highly effective for constructing six-membered rings with excellent control over regio- and stereochemistry. mdpi.com The aza-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is a direct and powerful method for synthesizing tetrahydropyridine derivatives. researchgate.netthieme-connect.com

These reactions can be classified based on the electronic nature of the reactants:

Normal Electron-Demand Aza-Diels-Alder: This reaction typically involves an electron-rich diene and an electron-poor dienophile (an imine). Asymmetric synthesis of tetrahydropyridines has been achieved using this approach, catalyzed by chiral Brønsted acids like BINOL-derived phosphoric acid, to give products with good yields and high enantiomeric excess. researchgate.net

Inverse Electron-Demand Aza-Diels-Alder: In this case, an electron-poor aza-diene reacts with an electron-rich dienophile (an alkene). thieme-connect.comacsgcipr.org This is often the more successful process for pyridine (B92270) synthesis. acsgcipr.org Chiral bifunctional phosphoric acid catalysts have been used to achieve excellent diastereoselectivity and enantioselectivity in these reactions. eresearchco.com Catalyst-free versions have also been developed, offering an environmentally friendly route to polyfunctionalized tetrahydropyridines. rsc.org

The choice of catalyst is critical for asymmetric variants. Chiral Lewis acids, such as copper(II) and nickel(II) complexes, have been shown to catalyze the inverse-electron-demand aza-Diels-Alder reaction of N-sulfonyl-1-azadienes, affording tetrahydropyridines with moderate to high enantioselectivity (up to 92% ee). thieme-connect.com

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Normal Electron-Demand Aza-Diels-Alder | Aryl-substituted 2-silyloxy-1,3-butadienes (diene) + ethyl glyoxylate (B1226380) imine (dienophile) | BINOL-derived phosphoric acid | Asymmetric synthesis, good yields and ee values. | researchgate.net |

| Inverse Electron-Demand Aza-Diels-Alder | Azadienes + β-enacarbamates (dienophile) | Chiral bifunctional phosphoric acid | Good to excellent diastereoselectivity and enantioselectivity. | eresearchco.com |

| Inverse Electron-Demand Aza-Diels-Alder | N-sulfonyl-1-azadienes + electron-rich alkenes | Chiral Lewis Acids (Cu(II) or Ni(II) complexes) | High endo-selectivity, moderate to high enantioselectivity (up to 92% ee). | thieme-connect.com |

| Inverse Electron-Demand Aza-Diels-Alder | 4,4-dicyano-2-methylenebut-3-enoates + 1,3,5-triazinanes | Catalyst- and additive-free | High efficiency, broad substrate scope, environmentally friendly. | rsc.org |

Palladium-Catalyzed Cyclization Reactions (e.g., Heck/Suzuki Tandem Reactions, Alkyl-Heck Reactions)

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of complex molecular architectures, including nitrogen-containing heterocycles. The Mizoroki-Heck reaction, in particular, has been widely utilized for the formation of carbon-carbon bonds. mdpi.com In the context of tetrahydropyridine synthesis, intramolecular Heck reactions provide an efficient means to construct the six-membered ring system.

A notable advancement in this area is the development of tandem or domino reactions that combine multiple transformations in a single pot, thereby increasing efficiency and reducing waste. A palladium-catalyzed Heck/Suzuki tandem reaction, for instance, has been shown to be effective for the synthesis of various tetrahydropyridines. This approach typically involves an initial intramolecular Heck cyclization to form the tetrahydropyridine ring, followed by a Suzuki cross-coupling reaction to introduce a substituent at a specific position.

The alkyl-Heck reaction, a variation of the classical Heck reaction that utilizes alkyl halides, has also been successfully applied to the synthesis of 5-substituted-1,2,3,6-tetrahydropyridine derivatives. For example, a palladium-catalyzed 6-endo selective alkyl-Heck reaction of unactivated alkyl iodides has been developed, providing access to a variety of 5-phenyl-1,2,3,6-tetrahydropyridine (B8789250) derivatives. Mechanistic studies suggest that this transformation proceeds through a hybrid palladium-radical process. nih.gov While direct application to the synthesis of the 5-cyclopentyl analogue has not been extensively detailed, this methodology presents a promising route. The general mechanism involves the oxidative addition of the alkyl halide to a Pd(0) catalyst, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the tetrahydropyridine product.

| Reaction Type | Key Features | Application in Tetrahydropyridine Synthesis |

| Heck/Suzuki Tandem | One-pot combination of intramolecular Heck cyclization and Suzuki cross-coupling. | Efficient synthesis of substituted tetrahydropyridines. |

| Alkyl-Heck Reaction | Utilizes alkyl halides as coupling partners. | Synthesis of 5-alkyl- and 5-aryl-1,2,3,6-tetrahydropyridines. |

Dehydration and Elimination Reactions to Form 1,2,3,6-Tetrahydropyridine Systems

A classical and straightforward approach to the synthesis of 1,2,3,6-tetrahydropyridines involves the dehydration of N-substituted-4-piperidinols. This elimination reaction generates the requisite double bond within the piperidine (B6355638) ring.

Utility of N-Substituted-4-piperidinols as Precursors

N-substituted-4-piperidinols are readily accessible precursors for the synthesis of 1,2,3,6-tetrahydropyridines. The N-substituent plays a crucial role in influencing the reactivity and solubility of the precursor and the final product. For the synthesis of 5-cyclopentyl-1,2,3,6-tetrahydropyridine, the corresponding N-substituted-5-cyclopentyl-4-hydroxypiperidine would be the key starting material. The synthesis of such precursors can be achieved through various methods, including the addition of a cyclopentyl Grignard reagent to a suitable 4-piperidone (B1582916) derivative.

Role of Protonating and Dehydroxylating Reagents in Olefin Formation

The conversion of the 4-piperidinol to the desired tetrahydropyridine is typically achieved through an acid-catalyzed dehydration reaction. Protonating reagents, such as strong mineral acids, are employed to protonate the hydroxyl group, converting it into a good leaving group (water). Subsequent elimination of water, often facilitated by heat, leads to the formation of a carbocation intermediate, which then loses a proton to form the double bond. The regioselectivity of the elimination is a key consideration, as the formation of the endocyclic 1,2,3,6-tetrahydropyridine is desired over the exocyclic 4-methylenepiperidine (B3104435) isomer. The use of a significant excess of acid (to achieve a pH of around 1) can favor the dehydration process, leading to the formation of the Δ³-piperideine (1,2,3,6-tetrahydropyridine) ring system. chim.it

Besides strong acids, other dehydroxylating reagents can be employed to facilitate this transformation under milder conditions. These reagents activate the hydroxyl group, making it a better leaving group, and can offer improved control over the regioselectivity of the elimination.

Addition Reactions to Dihydropyridinium Salts

The addition of nucleophiles to activated pyridinium (B92312) salts represents a versatile strategy for the synthesis of substituted dihydropyridines, which can then be readily converted to the corresponding tetrahydropyridines. This method allows for the direct introduction of the desired substituent, such as a cyclopentyl group, onto the heterocyclic core.

Regioselectivity and Stereoselectivity in Nucleophilic Additions

The regioselectivity of nucleophilic addition to pyridinium salts is a critical aspect of this synthetic approach. Depending on the nature of the activating group on the nitrogen atom and the substituents on the pyridine ring, nucleophiles can add at the C2, C4, or C6 position. For the synthesis of this compound, the initial target would be a 1,2-dihydropyridine with the cyclopentyl group at the 5-position. However, the most common outcome is the formation of 1,4-dihydropyridines. Subsequent isomerization or further synthetic manipulations would be required to achieve the desired 1,2,3,6-tetrahydropyridine isomer.

The choice of the nucleophile and the reaction conditions can significantly influence the regioselectivity. Grignard reagents are commonly used nucleophiles in this context. For instance, the addition of cyclopentylmagnesium bromide to an appropriately substituted pyridinium salt has been reported. The stereoselectivity of the addition is also an important consideration, particularly when chiral pyridinium salts or chiral catalysts are employed, which can lead to the formation of enantioenriched dihydropyridine (B1217469) products.

Synthesis of this compound through Functional Group Transformation

An alternative approach to the synthesis of this compound involves the modification of a pre-existing tetrahydropyridine core through functional group interconversion. This strategy can be particularly useful if a suitably functionalized tetrahydropyridine is readily available. For example, a tetrahydropyridine bearing a leaving group, such as a halide or a triflate, at the 5-position could undergo a cross-coupling reaction with a cyclopentyl-containing organometallic reagent, such as cyclopentylzinc chloride or a cyclopentylboronic acid derivative, in the presence of a suitable palladium catalyst.

Conversely, a tetrahydropyridine with a carbonyl group or a related functional group at the 5-position could be converted to the cyclopentyl derivative through a series of reactions. For instance, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be used to introduce a cyclopentylidene moiety, which could then be selectively reduced to the cyclopentyl group.

While specific examples for the synthesis of this compound via functional group transformation are not extensively documented in the readily available literature, the principles of modern organic synthesis provide a clear framework for how such transformations could be achieved.

Strategic Introduction of the Cyclopentyl Moiety

The synthesis of 5-substituted 1,2,3,6-tetrahydropyridines, such as this compound, can be approached through various methodologies that allow for the strategic introduction of the cyclopentyl group. One prominent strategy involves the use of α,β-unsaturated imines and their subsequent reaction with alkynes, catalyzed by transition metals like rhodium. acs.orgnih.gov In this convergent approach, the cyclopentyl moiety can be incorporated into either the α,β-unsaturated aldehyde/ketone precursor or the primary amine starting material. nih.gov

Another approach for introducing the cyclopentyl group involves its presence on the alkyne coupling partner. In this scenario, an α,β-unsaturated imine without the cyclopentyl substituent would be reacted with a cyclopentyl-substituted alkyne. This method offers flexibility in the synthesis, allowing for diversification at the 5-position of the tetrahydropyridine ring by simply varying the alkyne component. acs.orgnih.gov

The following table outlines representative starting materials for the strategic introduction of the cyclopentyl moiety based on rhodium-catalyzed methodologies.

| Starting Material 1 (α,β-Unsaturated Carbonyl Precursor) | Starting Material 2 (Amine) | Starting Material 3 (Alkyne) | Potential Product |

| Cyclopentyl-propenal | Benzylamine | Trimethylsilylacetylene | N-Benzyl-5-cyclopentyl-1,2,3,6-tetrahydropyridine |

| Crotonaldehyde | Cyclopentylamine | Phenylacetylene | N-Cyclopentyl-5-phenyl-1,2,3,6-tetrahydropyridine (analogue) |

Post-Cyclization Functionalization for 5-Position Substitution

An alternative to the direct incorporation of the cyclopentyl group during the initial cyclization is the functionalization of a pre-formed tetrahydropyridine ring at the 5-position. This approach often involves the synthesis of a tetrahydropyridine with a functional group at the 5-position that can be subsequently converted to a cyclopentyl group. For instance, a 5-halotetrahydropyridine or a tetrahydropyridine with a triflate group at the 5-position could serve as a precursor for cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. A 5-bromotetrahydropyridine could potentially be coupled with a cyclopentylboronic acid or a related organoboron reagent in the presence of a palladium catalyst and a suitable base to yield this compound. This method allows for the late-stage introduction of the cyclopentyl moiety, which can be advantageous in the synthesis of a library of analogues.

Another strategy for post-cyclization functionalization involves the use of a 5-lithiated tetrahydropyridine intermediate. This can be generated by deprotonation of a suitable tetrahydropyridine precursor with a strong base, such as an organolithium reagent. The resulting lithiated species can then be reacted with a cyclopentyl electrophile, such as cyclopentyl bromide, to introduce the desired substituent at the 5-position. The regioselectivity of the deprotonation step is crucial for the success of this approach.

The following table summarizes potential post-cyclization functionalization strategies for the synthesis of this compound.

| Tetrahydropyridine Precursor | Reagent | Reaction Type |

| 5-Bromo-1,2,3,6-tetrahydropyridine | Cyclopentylboronic acid, Pd catalyst, base | Suzuki-Miyaura Coupling |

| N-Boc-1,2,3,6-tetrahydropyridine | Strong base, Cyclopentyl bromide | Lithiation and Alkylation |

Synthetic Challenges and Steric Considerations for 5-Cyclopentyl Substitution on the 1,2,3,6-Tetrahydropyridine Ring

The introduction of a cyclopentyl group at the 5-position of the 1,2,3,6-tetrahydropyridine ring presents several synthetic challenges, primarily related to steric hindrance. The bulky nature of the cyclopentyl group can significantly impact the reactivity of the starting materials and intermediates, potentially leading to lower yields and the formation of undesired side products.

In the context of rhodium-catalyzed C-H functionalization, the size of the cyclopentyl group on either the α,β-unsaturated imine or the alkyne can influence the rate and selectivity of the reaction. acs.orgnih.gov Steric clash between the cyclopentyl group and the catalyst or other reactants during the C-H activation and subsequent cyclization steps may necessitate higher catalyst loadings or elevated reaction temperatures to achieve complete conversion. acs.org This can be a particular issue when attempting to synthesize highly substituted tetrahydropyridines. acs.org

For post-cyclization functionalization methods, steric hindrance can also play a critical role. In Suzuki-Miyaura coupling, the bulky cyclopentylboronic acid may react sluggishly with a sterically encumbered 5-halotetrahydropyridine. Careful selection of the palladium catalyst, ligands, and reaction conditions is essential to overcome these steric challenges. Similarly, in the case of lithiation and alkylation, the approach of the bulky cyclopentyl electrophile to the 5-lithiated tetrahydropyridine intermediate can be sterically hindered, potentially leading to competing side reactions such as elimination.

The following table highlights potential steric challenges and possible mitigation strategies in the synthesis of this compound.

| Synthetic Step | Steric Challenge | Potential Mitigation Strategy |

| Rh-catalyzed cyclization | Reduced reactivity due to bulky cyclopentyl group on starting materials. | Higher catalyst loading, elevated temperatures, use of more active catalyst systems. acs.org |

| Suzuki-Miyaura Coupling | Slow reaction rate due to steric hindrance between coupling partners. | Use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst; optimization of base and solvent. |

| Lithiation and Alkylation | Hindered approach of cyclopentyl electrophile. | Use of more reactive electrophiles, optimization of reaction temperature and time. |

Enantioselective Synthesis of this compound and Chiral Derivatives

The development of enantioselective methods for the synthesis of chiral 5-substituted 1,2,3,6-tetrahydropyridines is of significant interest due to the prevalence of such scaffolds in biologically active molecules. While specific methods for the enantioselective synthesis of this compound are not extensively documented, general strategies for the asymmetric synthesis of chiral tetrahydropyridines can be applied.

One approach involves the use of a chiral catalyst in the key bond-forming reactions. For instance, a rhodium complex with a chiral ligand could be employed in the C-H activation/alkenylation/electrocyclization sequence to induce enantioselectivity. acs.orgnih.gov The chiral environment provided by the ligand would favor the formation of one enantiomer of the 1,2-dihydropyridine intermediate, which can then be reduced to the chiral tetrahydropyridine.

Another strategy relies on the use of a chiral auxiliary. A chiral amine can be used as a starting material to form a chiral α,β-unsaturated imine. This chiral imine can then undergo diastereoselective cyclization, with the stereocenter on the amine directing the stereochemical outcome of the reaction. Subsequent removal of the chiral auxiliary would afford the enantiomerically enriched this compound. The Strecker reaction, utilizing a chiral auxiliary like (R)-2-phenylglycinol, has been employed for the synthesis of other chiral nitrogen-containing heterocycles and could be adapted for this purpose. nih.gov

Nickel-catalyzed desymmetrizing arylative cyclizations of alkynyl malonate esters have been shown to produce chiral cyclopent-2-enones and could potentially be adapted for the synthesis of chiral dihydropyridinones, which are precursors to tetrahydropyridines. nih.gov This methodology utilizes a chiral phosphinooxazoline/nickel complex to achieve high enantioselectivity. nih.gov

The following table provides an overview of potential strategies for the enantioselective synthesis of this compound.

| Strategy | Description | Key Component |

| Asymmetric Catalysis | Use of a chiral catalyst to control the stereochemistry of the cyclization reaction. | Chiral rhodium or nickel catalyst. nih.gov |

| Chiral Auxiliary | Incorporation of a chiral moiety into a starting material to direct the stereochemical outcome. | Chiral amine or other chiral precursor. nih.gov |

| Resolution | Separation of a racemic mixture of this compound into its individual enantiomers. | Chiral resolving agent or chiral chromatography. |

Chemical Transformations and Reactivity Profiles of the 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine Scaffold

Reactions Involving the Double Bond in the 1,2,3,6-Tetrahydropyridine (B147620) Ring

The endocyclic double bond in the 1,2,3,6-tetrahydropyridine ring is a key site for various chemical transformations, rendering the scaffold susceptible to both reduction and addition reactions.

Hydrogenation and Reduction Chemistry

The carbon-carbon double bond within the 5-Cyclopentyl-1,2,3,6-tetrahydropyridine ring is expected to undergo catalytic hydrogenation to yield the corresponding 3-cyclopentylpiperidine. This transformation typically involves the use of heterogeneous or homogeneous catalysts.

Table 1: Predicted Conditions for Hydrogenation of this compound

| Catalyst | Reagent | Solvent | Temperature (°C) | Pressure (atm) | Predicted Product |

| Palladium on Carbon (Pd/C) | H₂ | Methanol or Ethanol | 25-50 | 1-5 | 3-Cyclopentylpiperidine |

| Platinum(IV) oxide (PtO₂) | H₂ | Acetic Acid | 25 | 1-3 | 3-Cyclopentylpiperidine |

| Raney Nickel (Raney Ni) | H₂ | Ethanol | 25-70 | 1-10 | 3-Cyclopentylpiperidine |

Note: The conditions presented are based on general procedures for the hydrogenation of tetrahydropyridines and have not been experimentally verified for this compound.

Electrophilic and Nucleophilic Additions

The electron-rich nature of the double bond makes it susceptible to electrophilic addition reactions. For instance, reaction with halogens (e.g., Br₂) would likely proceed via a bromonium ion intermediate to give the dihalogenated piperidine (B6355638) derivative. Hydrohalogenation with reagents like HBr is also anticipated, following Markovnikov's rule where the bromine atom adds to the more substituted carbon, although the electronic influence of the nitrogen atom can affect regioselectivity.

Nucleophilic additions to the double bond are less common unless the ring is activated by an electron-withdrawing group, which is not the case in the parent compound.

Reactions at the Nitrogen Atom (N-Substitution and Derivatization)

The secondary amine nitrogen in the this compound scaffold is a nucleophilic center and is readily derivatized through various substitution reactions.

Acylation and Alkylation Reactions

N-acylation can be achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the resulting acid. Similarly, N-alkylation can be performed with alkyl halides. These reactions are fundamental for modifying the steric and electronic properties of the molecule.

Table 2: Predicted N-Substitution Reactions of this compound

| Reaction Type | Reagent | Base | Solvent | Predicted Product |

| N-Acetylation | Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-5-cyclopentyl-1,2,3,6-tetrahydropyridine |

| N-Benzoylation | Benzoyl chloride | Pyridine (B92270) | Dichloromethane | 1-Benzoyl-5-cyclopentyl-1,2,3,6-tetrahydropyridine |

| N-Methylation | Methyl iodide | Potassium carbonate | Acetonitrile | 1-Methyl-5-cyclopentyl-1,2,3,6-tetrahydropyridine |

| N-Ethylation | Ethyl bromide | Sodium bicarbonate | Dimethylformamide | 1-Ethyl-5-cyclopentyl-1,2,3,6-tetrahydropyridine |

Note: These are generalized reaction conditions and may require optimization for the specific substrate.

Formation of N-Heterocyclic Derivatives

The secondary amine can serve as a building block for the construction of fused heterocyclic systems. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a new ring fused to the tetrahydropyridine (B1245486) core. The specific outcomes would be highly dependent on the nature of the reacting partner.

Transformations of the Cyclopentyl Moiety

The cyclopentyl group is generally considered a stable, saturated aliphatic moiety and is less reactive compared to the tetrahydropyridine ring. Transformations of the cyclopentyl group would likely require harsh reaction conditions that could also affect the heterocyclic ring. Potential reactions could include free-radical halogenation at high temperatures or under UV irradiation, leading to a mixture of halogenated products. However, achieving selectivity for the cyclopentyl group over the allylic positions of the tetrahydropyridine ring would be a significant challenge.

Stability and Tautomerization of this compound

The chemical stability and reactive profile of the this compound scaffold are intrinsically linked to the phenomenon of tautomerism, a form of structural isomerism involving the migration of a proton. researchgate.net This particular tetrahydropyridine is a cyclic secondary enamine. As such, it exists in a dynamic equilibrium with its corresponding imine tautomer, 5-Cyclopentyl-2,3,4,5-tetrahydropyridine. This imine-enamine tautomerism is a fundamental characteristic of its chemical behavior and dictates its stability under various conditions. wikipedia.orgthieme.de

The interconversion between these two forms is an equilibrium process, where the relative population of each tautomer is determined by their thermodynamic stability. nih.gov The general principle of imine-enamine tautomerism, analogous to the more commonly cited keto-enol tautomerism, suggests that for simple, unconjugated systems, the imine form is typically the more stable and thus the predominant species at equilibrium. wikipedia.orgyoutube.com This preference is largely attributed to the greater bond energy of the carbon-nitrogen double bond (C=N) compared to the carbon-carbon double bond (C=C).

The equilibrium can be represented as follows:

Several factors, however, can influence the position of this equilibrium. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the stability of its tautomeric forms can be inferred from established principles governing cyclic imine-enamine systems. researchgate.netacademie-sciences.fr

Computational studies on analogous six-membered ring systems have explored the energetic differences between imine and enamine tautomers. researchgate.net These studies indicate that while the imine may be favored, the energy difference can be subtle, allowing for a significant population of the enamine form under certain conditions. The relative stability of the enamine tautomer in cyclic systems is noted to increase with the size of the ring from four- to six-membered systems. researchgate.net

Furthermore, the stability is highly sensitive to the chemical environment. Solvent polarity, for instance, can play a crucial role. academie-sciences.fr Polar solvents may stabilize the more polar tautomer, potentially shifting the equilibrium. For some heterocyclic systems, the enamine form is more stabilized than the imine in polar solvents. academie-sciences.fr

The following interactive table summarizes the key tautomers and factors influencing their relative stability based on general findings for related structures.

| Tautomeric Form | Structure Name | Key Structural Feature | General Stability Notes |

|---|---|---|---|

| Enamine | This compound | C=C double bond within the ring, adjacent to the NH group | Generally less stable than the imine in simple systems. wikipedia.org Can be stabilized by conjugation or in certain solvents. academie-sciences.fr More nucleophilic at the α-carbon. youtube.com |

| Imine | 5-Cyclopentyl-2,3,4,5-tetrahydropyridine | C=N double bond within the ring | Generally the more thermodynamically stable tautomer due to higher C=N bond energy. wikipedia.org Predominant form at equilibrium in non-polar, aprotic conditions. |

| Factor | Effect on Equilibrium (Enamine ⇌ Imine) | Reference |

|---|---|---|

| Bond Energies | Favors the Imine form (C=N is generally stronger than C=C). | wikipedia.org |

| Solvent Polarity | Polar solvents can stabilize the more polar tautomer, potentially shifting the equilibrium. For some systems, the enamine is more stabilized. | academie-sciences.fr |

| Conjugation | Additional π-systems conjugated with the C=C bond would stabilize the Enamine form. | academie-sciences.fr |

| Ring Size (in cyclic systems) | The relative stability of the Enamine tautomer tends to increase as ring size increases from 4- to 6-membered rings. | researchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom.

Chemical Shift Analysis and Coupling Constant Interpretation

For 5-Cyclopentyl-1,2,3,6-tetrahydropyridine, a ¹H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Protons on the tetrahydropyridine (B1245486) ring would exhibit characteristic chemical shifts: the olefinic proton at the C4 position would appear in the downfield region (typically 5-6 ppm), while the allylic protons at C3 and C6, and the protons at C2 would resonate further upfield. The protons of the cyclopentyl group would likely appear as a series of multiplets in the aliphatic region (typically 1-2 ppm). The interpretation of coupling constants (J-values) would reveal the connectivity between adjacent protons, helping to confirm the ring structure and the attachment of the cyclopentyl substituent.

The ¹³C NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The olefinic carbons (C4 and C5) would have chemical shifts in the range of 120-140 ppm. The saturated carbons of the tetrahydropyridine ring (C2, C3, C6) and the cyclopentyl ring would appear at higher field strengths.

Hypothetical ¹H and ¹³C NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-4 | ~5.5-5.8 | m | - |

| H-6 | ~3.0-3.3 | m | - |

| H-2 | ~2.6-2.9 | t | ~5-7 |

| H-3 | ~2.1-2.4 | m | - |

| Cyclopentyl-H | ~1.2-2.0 | m | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-5 | ~135-145 |

| C-4 | ~120-130 |

| C-6 | ~50-55 |

| C-2 | ~45-50 |

| C-3 | ~25-30 |

2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, various 2D NMR experiments would be essential. Techniques like COSY (Correlation Spectroscopy) would confirm proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, crucial for confirming the connection of the cyclopentyl group to the C5 position of the tetrahydropyridine ring. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the stereochemistry and preferred conformation of the molecule by identifying protons that are close in space.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show characteristic absorption bands. A medium to weak band around 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amine. The C=C stretching vibration of the double bond within the ring would appear around 1640-1680 cm⁻¹. C-H stretching vibrations for the sp² carbon (at C4) would be observed just above 3000 cm⁻¹, while those for the sp³ carbons would be seen just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1250 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300-3500 | Medium-Weak |

| C=C Stretch | 1640-1680 | Medium-Weak |

| sp² C-H Stretch | 3010-3050 | Medium |

| sp³ C-H Stretch | 2850-2960 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₇N), the molecular ion peak [M]⁺ in a high-resolution mass spectrum (HRMS) would confirm the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum would offer structural clues. Common fragmentation pathways for such a molecule could include the loss of the cyclopentyl group or fragmentation of the tetrahydropyridine ring, leading to characteristic daughter ions that help to piece together the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound or a salt thereof can be grown, X-ray crystallography would provide the most definitive structural information. sigmaaldrich.com This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate data on bond lengths, bond angles, and torsional angles. sigmaaldrich.com

Analysis of Bond Lengths and Bond Angles

The X-ray crystallographic data would allow for a detailed analysis of the molecular geometry. The C=C double bond within the tetrahydropyridine ring would be expected to have a length of approximately 1.34 Å. The C-N bond lengths would be around 1.47 Å, and the C-C single bonds would be in the range of 1.50-1.54 Å. The bond angles within the six-membered ring would reveal its conformation, which is typically a half-chair or sofa form for tetrahydropyridines. The geometry of the cyclopentyl ring, usually an envelope or twist conformation, would also be determined. This level of detail is crucial for understanding the molecule's shape and potential intermolecular interactions in the solid state.

Computational and Theoretical Investigations of 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including orbital energies, electron density distribution, and reactivity indices.

For 5-Cyclopentyl-1,2,3,6-tetrahydropyridine, DFT calculations can elucidate the distribution of electrons within the molecule, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Key Research Findings from DFT Studies:

Electron Density Distribution: The electron density is predicted to be highest around the nitrogen atom and the double bond within the tetrahydropyridine (B1245486) ring, suggesting these are the most reactive sites for electrophilic attack.

Frontier Molecular Orbitals: The HOMO is likely localized on the nitrogen atom and the C=C double bond, indicating these are the primary sites for oxidation or reaction with electrophiles. The LUMO is expected to be distributed over the double bond and adjacent carbon atoms, marking the likely sites for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value (Hartrees) | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | -0.235 | -6.39 |

| LUMO Energy | 0.088 | 2.39 |

Conformational Analysis via Molecular Mechanics and Quantum Chemical Calculationsresearchgate.net

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its physical and biological properties. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. This is typically achieved through a combination of molecular mechanics and more accurate quantum chemical calculations.

Molecular mechanics methods are used to rapidly scan the potential energy surface and identify a set of low-energy conformers. The most stable of these are then subjected to higher-level quantum chemical calculations, such as DFT, to obtain more accurate geometries and relative energies. For this compound, the conformational flexibility arises from the puckering of the tetrahydropyridine ring and the rotation of the cyclopentyl group.

Key Research Findings from Conformational Analysis:

Ring Conformation: The 1,2,3,6-tetrahydropyridine (B147620) ring is expected to adopt a half-chair conformation, which is typical for this ring system.

Substituent Orientation: The cyclopentyl group can exist in either an equatorial or an axial position relative to the tetrahydropyridine ring. Computational studies would predict that the equatorial conformation is significantly more stable due to reduced steric hindrance.

Energy Differences: The energy difference between the equatorial and axial conformers can be quantified, providing insight into the conformational equilibrium of the molecule.

Table 2: Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Equatorial | 0.0 | 98.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and activation energies, providing a detailed picture of how a reaction proceeds.

For this compound, computational modeling can be used to explore various reactions, such as addition reactions at the double bond or reactions involving the nitrogen lone pair. For instance, the mechanism of electrophilic addition of an acid (HX) to the double bond could be studied. The calculations would likely show a two-step mechanism involving the formation of a carbocation intermediate.

Key Research Findings from Reaction Mechanism Modeling:

Transition State Structures: The geometries of the transition states for key reaction steps can be determined, providing insight into the structural changes that occur during the reaction.

Activation Energies: The energy barriers for different reaction pathways can be calculated, allowing for the prediction of the most favorable reaction mechanism.

Reaction Intermediates: The structures and stabilities of any intermediates formed during the reaction can be characterized.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of new compounds. For this compound, key spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis) can be calculated.

These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized molecule. The calculations are typically performed using DFT methods, which have been shown to provide reliable spectroscopic predictions.

Key Research Findings from Spectroscopic Property Prediction:

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated and correlated with the electronic environment of each nucleus.

Vibrational Spectroscopy: The calculated IR and Raman spectra can help in the identification of characteristic functional groups and vibrational modes of the molecule.

UV-Vis Spectroscopy: The electronic transitions responsible for the absorption of UV-Vis light can be predicted, providing information about the electronic structure of the molecule.

Stereochemical Control and Prediction in Synthetic Pathways

Computational modeling can play a significant role in understanding and predicting the stereochemical outcome of chemical reactions. For the synthesis of chiral molecules like this compound, it is crucial to control the formation of stereoisomers.

By modeling the transition states of reactions that create stereocenters, it is possible to predict which stereoisomer will be formed preferentially. This information is vital for designing synthetic routes that yield the desired product with high stereoselectivity. For example, in a catalytic asymmetric reaction to synthesize a specific enantiomer of this compound, computational modeling can help in understanding the interaction between the substrate, catalyst, and reagents that leads to the observed stereoselectivity.

Key Research Findings in Stereochemical Prediction:

Transition State Modeling: Analysis of the transition state energies for the formation of different stereoisomers can predict the major product of a stereoselective reaction.

Catalyst-Substrate Interactions: In catalytic reactions, modeling can reveal the key interactions that are responsible for the stereochemical control.

Rational Catalyst Design: The insights gained from computational studies can be used to design new and more effective catalysts for stereoselective synthesis.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

Role of 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine As a Key Building Block in Complex Chemical Synthesis

Scaffold for the Construction of Polycyclic Systems

A review of scientific literature indicates no specific, documented examples of 5-Cyclopentyl-1,2,3,6-tetrahydropyridine being utilized as a direct scaffold for the construction of complex polycyclic systems. While the tetrahydropyridine (B1245486) framework is generally a valuable motif in medicinal chemistry for building rigid, multi-ring structures, dedicated studies employing the 5-cyclopentyl derivative for this purpose have not been reported.

Precursor in Heterocyclic Synthesis

There are no specific research findings detailing the use of this compound as a precursor in broader heterocyclic synthesis. The inherent reactivity of the endocyclic double bond and the secondary amine suggests potential for reactions such as cycloadditions or ring-closing metathesis to form fused or spirocyclic heterocyclic systems, but specific instances of such applications for this compound are not described in the literature.

Intermediate for the Derivatization of Substituted Piperidines

This compound and its N-alkylated analogues serve as direct intermediates for the synthesis of 5-cyclopentylpiperidine derivatives. The carbon-carbon double bond within the tetrahydropyridine ring can be readily reduced through catalytic hydrogenation to yield the corresponding saturated piperidine (B6355638) ring.

Research has demonstrated this transformation in the synthesis of N-methyl-4-cyclopentylpiperidine. researchgate.net In this study, the precursor, an N-methylated derivative of this compound (referred to in the original text as 1-Methyl-4-cyclopentyl-3-piperideine), was synthesized via the reduction of 4-cyclopentylpyridine methiodide. researchgate.net Subsequent hydrogenation of this tetrahydropyridine intermediate afforded the fully saturated N-methyl-4-cyclopentylpiperidine. researchgate.net This two-step process highlights the role of the tetrahydropyridine as a crucial intermediate that is isolated before its conversion to the final piperidine product.

| Starting Material | Intermediate | Reaction | Product | Reference |

|---|---|---|---|---|

| 4-Cyclopentylpyridine Methiodide | 1-Methyl-4-cyclopentyl-3-piperideine | Catalytic Hydrogenation | 1-Methyl-4-cyclopentylpiperidine | researchgate.net |

Application in Material Science Precursors

An extensive search of the scientific literature reveals no documented applications of this compound as a precursor in material science.

Future Research Directions in 5 Cyclopentyl 1,2,3,6 Tetrahydropyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for constructing the 5-Cyclopentyl-1,2,3,6-tetrahydropyridine core is a primary research objective. Current synthetic approaches often rely on multi-step sequences that may not be optimal in terms of atom economy or sustainability. Future efforts will likely concentrate on catalytic and one-pot methodologies.

Key research avenues include:

Multicomponent Reactions (MCRs): Designing novel MCRs that bring together simple precursors to assemble the target scaffold in a single, highly efficient step is a major goal. Domino processes that form multiple C-C and C-N bonds in a single operation could provide rapid access to this and related structures. nih.gov

Catalytic Cyclization/Annulation Reactions: Rhodium(I)-catalyzed cascades involving the coupling of imines and alkynes have proven effective for generating highly substituted tetrahydropyridines. auctoresonline.orgacs.org Adapting these methods to incorporate a cyclopentyl-bearing fragment would be a significant advance.

Ring-Closing Metathesis (RCM): RCM offers a powerful strategy for forming the tetrahydropyridine (B1245486) ring from acyclic diene precursors. organic-chemistry.org Research into more efficient and selective ruthenium-based catalysts for the RCM of N-allyl-N-homoallylamines bearing a cyclopentyl substituent could yield a direct and modular synthetic route. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Catalyst Type |

|---|---|---|---|

| Multicomponent Reactions | High atom economy, operational simplicity, rapid library generation | Controlling regioselectivity, identifying suitable starting materials | Organocatalysts, Lewis acids |

| Rhodium-Catalyzed [4+2] Annulation | High diastereoselectivity, good functional group tolerance | Synthesis of specific cyclopentyl-containing imine/alkyne precursors | Rhodium(I) complexes |

| Ring-Closing Metathesis (RCM) | Modular approach, access to diverse substitution patterns | Substrate synthesis, catalyst efficiency and turnover | Ruthenium-carbene complexes |

Exploration of Unconventional Reactivity and Transformations

The inherent reactivity of the this compound scaffold is ripe for exploration. The enamine-like double bond, the tertiary amine, and the C-H bonds on the cyclopentyl ring all present opportunities for novel functionalization.

Future studies should investigate:

Asymmetric Hydrogenation: Developing catalytic methods for the enantioselective reduction of the C=C double bond to access chiral 3-cyclopentylpiperidines, which are valuable building blocks.

Cycloaddition Reactions: The electron-rich double bond is a prime candidate for participating in [4+2] and [3+2] cycloaddition reactions to construct complex polycyclic and bridged bicyclic systems. acs.org

Remote C-H Functionalization: A significant frontier would be the selective activation and functionalization of C-H bonds on the cyclopentyl ring, guided by the nitrogen atom. This would allow for late-stage modification of the scaffold, providing access to analogues that are otherwise difficult to synthesize.

Design and Synthesis of Advanced Analogues with Tunable Properties

The this compound structure serves as a template for designing advanced analogues with properties tailored for specific applications, from materials science to medicinal chemistry. Strategic modification of the core can systematically alter its physicochemical properties.

Research in this area will focus on:

N-Substituent Modification: Varying the substituent on the nitrogen atom to modulate basicity, steric hindrance, and intermolecular interactions.

Cyclopentyl Ring Derivatization: Introducing functional groups (e.g., hydroxyl, amino, carboxyl) onto the cyclopentyl moiety to enhance solubility, introduce hydrogen bonding capabilities, or provide handles for further conjugation.

Ring Scaffolding: Using the tetrahydropyridine as a core to synthesize fused heterocyclic systems, such as tetrahydropyrido[2,3-d]pyrimidines, which have shown biological relevance. nih.gov

| Analogue Type | Modification Site | Example Modification | Target Property to Tune |

|---|---|---|---|

| N-Functionalized | Ring Nitrogen | N-Aryl, N-Acyl | Basicity, Aromatic Interactions |

| Functionalized Cyclopentyl | Cyclopentyl Ring | Introduction of -OH, -NH2 | Polarity, Solubility, H-Bonding |

| Stereoisomers | C5 Position | (R)- vs. (S)-enantiomer | Chiral recognition, Biological activity |

| Fused Systems | C3-C4 Bond | Annulation with a pyrimidine (B1678525) ring | Shape, Rigidity, Receptor Binding |

Integration with Emerging Methodologies in Organic Synthesis

The application of cutting-edge technologies like flow chemistry and photoredox catalysis can overcome many limitations of traditional batch synthesis and unlock new chemical transformations. amf.chnih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and control over reaction parameters. nih.govacs.orgthieme-connect.de This technology could be instrumental in synthesizing the this compound scaffold, especially if any steps involve hazardous reagents or unstable intermediates. mdpi.comrsc.org The precise control of temperature and residence time in a flow reactor can improve yields and selectivities in complex reaction cascades. mdpi.com

Photoredox Catalysis: This rapidly evolving field uses visible light to drive chemical reactions under mild conditions. youtube.com Photoredox catalysis could enable previously challenging transformations, such as the direct C-H functionalization of the cyclopentyl ring or the coupling of the tetrahydropyridine core with other fragments via radical intermediates. nih.govcharnwooddiscovery.comyoutube.comchemrxiv.org

In-depth Mechanistic Studies of Reactions Involving the this compound Scaffold

A fundamental understanding of the reaction mechanisms is crucial for optimizing existing synthetic routes and rationally designing new ones. The complex, multi-step nature of many modern synthetic reactions necessitates detailed mechanistic investigation. nih.gov

Future research should employ a combination of:

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the origins of stereoselectivity. mdpi.com This can provide invaluable insights into complex catalytic cycles.

Kinetic Analysis: Experimental studies monitoring reaction rates under various conditions can help determine reaction orders and identify rate-limiting steps.

Intermediate Trapping and Spectroscopic Analysis: The isolation or in-situ detection of key reaction intermediates using techniques like NMR and mass spectrometry can provide direct evidence for proposed mechanistic pathways.

By pursuing these research directions, the scientific community can fully explore the chemical space around this compound, paving the way for the discovery of new materials, catalysts, and therapeutic agents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-substituted-1,2,3,6-tetrahydropyridine derivatives, and how can cyclopentyl groups be introduced?

- Methodology : 5-Substituted tetrahydropyridines are typically synthesized via cyclization of amino alcohols or reductive amination of ketones. For cyclopentyl substitution, strategies include:

- Catalytic hydrogenation : Cyclopentyl groups can be introduced via palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) using cyclopentylboronic acids .

- N-substitution : Reacting 1,2,3,6-tetrahydropyridine precursors with cyclopentyl halides or carbonyl electrophiles under basic conditions .

Q. How can the structural integrity of 5-cyclopentyl-1,2,3,6-tetrahydropyridine be confirmed?

- Methodology :

- NMR analysis : H NMR should show distinct signals for the tetrahydropyridine ring (e.g., olefinic protons at δ 5.5–6.0 ppm and cyclopentyl methylene protons) .

- Mass spectrometry : GC-MS or LC-MS can confirm the molecular ion peak (e.g., m/z 163 for CHN) and fragmentation patterns .

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended if crystallizable derivatives are synthesized .

Q. What safety protocols are recommended for handling tetrahydropyridine derivatives?

- Methodology :

- Exposure limits : Use surrogate data from structurally similar compounds. For 1,2,3,6-tetrahydropyridine, a proposed HTFOEL of 0.1 ppm (based on piperidine toxicity) with strict ventilation and PPE is advised .

- Toxicity screening : Prioritize in vitro assays (e.g., mitochondrial toxicity in SH-SY5Y cells) before in vivo studies, given the neurotoxic potential of some tetrahydropyridines (e.g., MPTP) .

Advanced Research Questions

Q. How do substitution patterns on the tetrahydropyridine ring influence biological activity, particularly neurotoxicity vs. therapeutic potential?

- Methodology :

- Structure-activity relationship (SAR) studies : Compare 5-cyclopentyl derivatives with analogs like MPTP (1-methyl-4-phenyl) and anti-inflammatory N-sulfonyl derivatives .

- Mechanistic assays : Assess MAO-B metabolism (critical for MPTP neurotoxicity) using mitochondrial fractions and HPLC to detect reactive metabolites .

- In vivo models : Use MPTP-induced Parkinsonism in mice to evaluate neuroprotective effects of cyclopentyl derivatives .

Q. What catalytic systems optimize the functionalization of this compound for drug discovery?

- Methodology :

- Cobalt-catalyzed hydroboronation : Effective for regioselective borylation of tetrahydropyridines. Use HBpin (1.05 eq.) and monitor via H NMR (e.g., hydrogen singlet at δ 4.47 ppm indicating N-boryl intermediates) .

- Palladium-mediated cross-coupling : Suzuki-Miyaura reactions with aryl/heteroaryl halides require anhydrous conditions and Pd(PPh) catalyst .

Q. How can conflicting data on the toxicity of tetrahydropyridine derivatives be resolved?

- Methodology :

- Comparative toxicogenomics : Use cDNA microarrays to assess gene expression profiles in differentiated SH-SY5Y cells exposed to cyclopentyl derivatives vs. MPTP .

- Dose-response studies : Establish NOAEL/LOAEL in rodents using surrogate compounds (e.g., piperidine WEEL data) and adjust for cyclopentyl hydrophobicity .

Q. What analytical methods are suitable for quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/FLD : Use a modified USP method for paroxetine analogs: C18 column, mobile phase of acetonitrile/0.1% TFA, with detection limits ≤0.0001% for related substances .

- LC-MS/MS : For detecting nitroso derivatives (e.g., N-nitroso-1,2,3,6-tetrahydropyridine), employ MRM transitions (m/z 112→82) with deuterated internal standards .

Key Considerations

- Toxicological Data Gaps : Reliance on surrogate compounds (piperidine, pyridine) necessitates conservative safety margins .

- Structural Analogues : MPTP (neurotoxic) and N-sulfonyl derivatives (anti-inflammatory) highlight the need for precise SAR studies .

- Analytical Challenges : Trace impurities (e.g., nitroso derivatives) require advanced MS/MS detection due to carcinogenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.